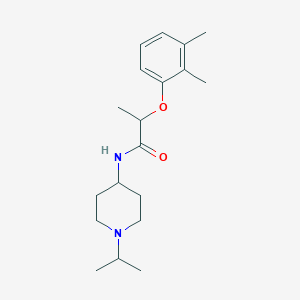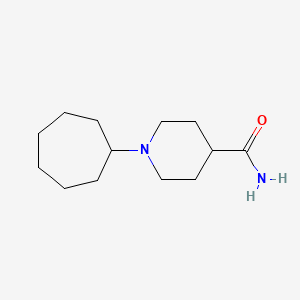
1-phenyl-3-(1-phenylethyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Nootropic Aniracetam, is a synthetic compound that belongs to the racetam family of drugs. It is a cognitive enhancer that has been studied for its potential to improve memory, learning, and cognitive function.
Mécanisme D'action
Aniracetam works by modulating the activity of neurotransmitters in the brain, including acetylcholine and glutamate. It has been suggested that it enhances the release of these neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects:
Aniracetam has been found to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, improve the function of brain cells, and enhance the production of proteins involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
Aniracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including the need for careful dosing and potential side effects.
Orientations Futures
There are a number of future directions for the study of aniracetam. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, there is a need for studies to determine the optimal dosing and potential side effects of aniracetam. Finally, there is a need for further research to explore the potential of aniracetam as a cognitive enhancer in healthy individuals.
Méthodes De Synthèse
Aniracetam is synthesized by reacting 2-pyrrolidinone with bromine to form 2-bromo-1-pyrrolidinone. This is then reacted with phenylmagnesium bromide to form 1-phenyl-2-bromo-1-pyrrolidinone. The final step involves reacting this compound with 1-phenylethylamine to form 1-phenyl-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
Aniracetam has been extensively studied for its potential to improve cognitive function. It has been found to enhance memory and learning in animal studies and has been suggested to have potential therapeutic applications for Alzheimer's disease and other cognitive disorders.
Propriétés
IUPAC Name |
1-phenyl-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(14-8-4-2-5-9-14)16-12-17(20)19(18(16)21)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKRDCGVHPWFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4881022.png)
![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4881037.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)
![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)